molecular formula C21H19N3O2 B503507 2-[(anilinocarbonyl)amino]-N-benzylbenzamide CAS No. 2164-94-5

2-[(anilinocarbonyl)amino]-N-benzylbenzamide

Cat. No.: B503507
CAS No.: 2164-94-5
M. Wt: 345.4g/mol
InChI Key: NENBBJMKGNIMAB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-[(anilinocarbonyl)amino]-N-benzylbenzamide typically involves multi-step organic reactions. The synthetic routes often include the following steps:

    Formation of the anilino group: This can be achieved through the reaction of aniline with appropriate reagents.

    Introduction of the oxo group: This step involves the oxidation of a precursor compound to introduce the oxo functionality.

    Attachment of the phenylmethyl group: This can be done through a substitution reaction where a phenylmethyl group is introduced to the benzamide core.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-[(anilinocarbonyl)amino]-N-benzylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(anilinocarbonyl)amino]-N-benzylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(anilinocarbonyl)amino]-N-benzylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

2-[(anilinocarbonyl)amino]-N-benzylbenzamide can be compared with other benzamide derivatives. Similar compounds include:

    N-(phenylmethyl)benzamide: Lacks the anilino and oxo groups, making it less complex.

    2-[[anilino(oxo)methyl]amino]benzamide: Lacks the phenylmethyl group, resulting in different chemical properties.

    N-(phenylmethyl)-2-aminobenzamide: Lacks the oxo group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler benzamide derivatives.

Properties

CAS No.

2164-94-5

Molecular Formula

C21H19N3O2

Molecular Weight

345.4g/mol

IUPAC Name

N-benzyl-2-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C21H19N3O2/c25-20(22-15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)24-21(26)23-17-11-5-2-6-12-17/h1-14H,15H2,(H,22,25)(H2,23,24,26)

InChI Key

NENBBJMKGNIMAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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